Limited Evidence Notice: Quantitative Comparative Data Unavailable Under Source Restrictions
Following an exhaustive search of primary research papers, patents, authoritative databases (including PubChem, ChEMBL, and BindingDB), and reputable vendor technical datasheets—while strictly excluding the prohibited sources—no quantitative comparative data meeting the core evidence admission rules could be identified for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034470-50-1). The only available quantitative data point is a baseline IC50 value of 1.00 µM against SIRT2 deacetylase, sourced from BindingDB and tentatively linked to this compound via a ChEMBL entry (CHEMBL2152613) . However, this single data point cannot be directly attributed to CAS 2034470-50-1 with certainty, lacks a defined comparator compound within the same assay system, and is insufficient to support any differential claim against specific analogs. Consequently, this Evidence Guide explicitly states that high-strength differential evidence is currently absent from the publicly accessible, permissible source corpus. Procurement decisions should therefore be based on the compound's unique structural features (Section 1) and the well-established scaffold-dependent pharmacology of indole-2-carboxamides as contextualized in Section 2, rather than on unverifiable activity comparisons.
| Evidence Dimension | SIRT2 deacetylase inhibition (tentative activity data) |
|---|---|
| Target Compound Data | IC50 = 1.00 µM (1.00E+3 nM) |
| Comparator Or Baseline | No direct comparator data available in the same assay system for a close structural analog of CAS 2034470-50-1. |
| Quantified Difference | Cannot be calculated; insufficient comparative data. |
| Conditions | Inhibition of human recombinant SIRT2 using Fluor de Lys-SIRT substrate, 60 min incubation (BindingDB assay ID 2, entry 50040293) . |
Why This Matters
While this single activity data point hints at potential SIRT2 engagement, the absence of comparator data and ambiguous compound attribution mean it cannot fulfill the requirement for a procurement-oriented differentiation claim.
- [1] BindingDB. Entry BDBM50392111 (CHEMBL2152613). SIRT2 Inhibition Data. Accessed via monomerid=50392111. View Source
